molecular formula C19H14ClN5OS B2840742 N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide CAS No. 860787-41-3

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide

Cat. No.: B2840742
CAS No.: 860787-41-3
M. Wt: 395.9 g/mol
InChI Key: BAOGKJTUHZNFOZ-UHFFFAOYSA-N
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Description

N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide is a useful research compound. Its molecular formula is C19H14ClN5OS and its molecular weight is 395.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Nootropic Activities

A study highlights the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, where compounds similar to the one exhibited significant antidepressant and nootropic activities. These findings suggest the potential of these compounds in developing central nervous system (CNS) active agents for therapeutic use (Asha B. Thomas et al., 2016).

Magnetic Properties in Molecular Structures

Another study focused on the self-assembly of tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex involving heterocycle-based polytopic ligands. The research explored the magnetic studies of these complexes, suggesting their potential application in the development of magnetic materials (T. Mandal et al., 2011).

Efficient Synthesis of N-fused Heterocyclic Compounds

Efficient synthesis methods for creating N-fused heterocyclic compounds, including derivatives of the compound of interest, have been developed. These methods involve five-component cascade reactions that highlight the compound’s utility in synthesizing complex heterocyclic structures, which could be beneficial in pharmaceutical chemistry (H. Hosseini & M. Bayat, 2019).

Antisecretory Agents

Research into 4-(3-pyridyl)thiazole and 2-methylimidazo[1,2-a]pyridine derivatives, closely related to the chemical compound , demonstrated significant antisecretory and antiulcer activities. These findings suggest the compound's potential application in developing new therapeutic agents for treating gastrointestinal disorders (J. Kosáry et al., 1989).

Broad-Spectrum Antibacterial Candidates

A study synthesized two N′-heteroarylidene-1-carbohydrazide derivatives, exploring their chemical and structural characteristics alongside antibacterial and antifungal activities. These compounds, including those structurally similar to the one of interest, show promise as broad-spectrum antibacterial agents, which could be crucial in the fight against resistant bacterial strains (L. H. Al-Wahaibi et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(1E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene]pyridine-4-carbohydrazide involves the condensation of 2-chloro-1,3-thiazole-5-carbaldehyde with 1-[(1H-indol-3-yl)methyl]pyridin-4-amine in the presence of a suitable condensing agent to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product.", "Starting Materials": [ "2-chloro-1,3-thiazole-5-carbaldehyde", "1-[(1H-indol-3-yl)methyl]pyridin-4-amine", "Condensing agent (e.g. NaBH4, NaCNBH3)", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 equiv) and 1-[(1H-indol-3-yl)methyl]pyridin-4-amine (1.0 equiv) in a suitable solvent (e.g. ethanol, DMF) and add a condensing agent (e.g. NaBH4, NaCNBH3) to the reaction mixture.", "Step 2: Stir the reaction mixture at room temperature for several hours until the formation of the Schiff base is complete (monitored by TLC or HPLC).", "Step 3: Add hydrazine hydrate (2.0 equiv) to the reaction mixture and stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).", "Step 4: Isolate the crude product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS No.

860787-41-3

Molecular Formula

C19H14ClN5OS

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C19H14ClN5OS/c20-19-22-10-15(27-19)12-25-11-14(16-3-1-2-4-17(16)25)9-23-24-18(26)13-5-7-21-8-6-13/h1-11H,12H2,(H,24,26)

InChI Key

BAOGKJTUHZNFOZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=O)C4=CC=NC=C4

solubility

not available

Origin of Product

United States

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